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Compound of Interest

Compound Name: Hel 13-5

Cat. No.: B15598984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hel 13-5 is a de novo-designed 18-mer amphipathic α-helical peptide known for its ability to

remodel phospholipid membranes. A key characteristic of Hel 13-5 is its capacity to induce the

transformation of spherical liposomes into nanotubular structures, a property that makes it a

valuable tool in studying membrane dynamics, protein-lipid interactions, and for potential

applications in drug delivery and nanotechnology. This document provides detailed application

notes and protocols for the reconstitution of Hel 13-5 peptide into phospholipid vesicles and the

subsequent characterization of the resulting structures.
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Property Value Reference

Sequence
Ac-(Leu-Ala-Arg-Leu)3-NHCH3

(and derivatives)
[1]

Structure Amphipathic α-helix [1]

Function
Induces liposome-to-nanotube

transformation
[2]

Known Interacting Lipids
Phosphatidylcholine (PC),

Phosphatidic Acid (PA)
[1]

Table 2: Quantitative Parameters for Hel 13-5 Induced
Liposome Tubulation

Parameter Value
Experimental
Conditions

Reference

Peptide Concentration 4 µM

Incubation with

liposomes at room

temperature for 10

min

[2][3]

Resulting Nanotube

Diameter
20–40 nm

Electron microscopy

of stained liposomes
[3]

Liposome Size

Change

Altered distribution to

40–250 nm

Laser light scattering

assay
[2][3]

Experimental Protocols
Protocol 1: Reconstitution of Hel 13-5 Peptide into
Phospholipid Vesicles
This protocol describes the preparation of Hel 13-5-containing proteoliposomes using the film

hydration method followed by extrusion.

Materials:
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Hel 13-5 peptide (lyophilized powder)

Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-

oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform)

Organic solvent (chloroform/methanol mixture, 2:1 v/v)

Reconstitution Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

Nitrogen gas source

Vacuum desiccator

Rotary evaporator

Water bath sonicator

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Peptide Preparation:

Dissolve lyophilized Hel 13-5 peptide in an appropriate solvent (e.g., a small amount of

organic solvent like methanol or a buffer solution). The choice of solvent will depend on

the peptide's solubility. For reconstitution with lipids, co-dissolving with lipids in an organic

solvent is often effective.

Lipid Film Formation:

In a round-bottom flask, add the desired amount of phospholipids dissolved in chloroform.

Add the Hel 13-5 peptide solution to the phospholipid solution. The peptide-to-lipid molar

ratio is a critical parameter and may need to be optimized. A starting point could be 1:100

to 1:500.

Mix the peptide and lipid solution thoroughly.
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Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on

the wall of the flask.

Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under

vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid-peptide film with the Reconstitution Buffer by vortexing or gentle

agitation. The volume of the buffer should be chosen to achieve the desired final lipid

concentration (e.g., 1-5 mg/mL).

The hydration process results in the formation of multilamellar vesicles (MLVs).

Vesicle Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several

freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g.,

100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to

ensure a homogenous population of large unilamellar vesicles (LUVs).

Characterization:

The resulting proteoliposomes can be characterized for size, peptide incorporation, and

morphology as described in Protocol 2.

Protocol 2: Biophysical Characterization of Hel 13-5
Reconstituted Vesicles
This protocol outlines key techniques to characterize the structural changes in liposomes upon

reconstitution with Hel 13-5.

1. Dynamic Light Scattering (DLS) for Size Analysis:

Purpose: To determine the size distribution of the liposomes before and after reconstitution

with Hel 13-5.
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Procedure:

Dilute a small aliquot of the liposome suspension in the Reconstitution Buffer to an

appropriate concentration for DLS analysis.

Measure the hydrodynamic radius and polydispersity index (PDI) of the vesicles using a

DLS instrument.

Compare the size distribution of control liposomes (without peptide) to that of Hel 13-5
reconstituted liposomes. An increase in size and PDI may indicate vesicle fusion or

aggregation, while the formation of elongated structures like nanotubes can lead to more

complex scattering profiles.[4]

2. Transmission Electron Microscopy (TEM) for Morphological Analysis:

Purpose: To directly visualize the morphology of the liposomes and confirm the formation of

nanotubes.

Procedure:

Apply a small drop of the liposome suspension onto a carbon-coated copper grid.

After a brief incubation, blot off the excess liquid.

Stain the sample with a negative staining agent (e.g., 2% uranyl acetate).

Allow the grid to dry completely.

Image the grid using a transmission electron microscope.

Observe the morphology of the vesicles, looking for the presence of tubular structures.[3]

3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

Purpose: To determine the secondary structure of Hel 13-5 in the presence and absence of

phospholipids.

Procedure:
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Prepare a sample of Hel 13-5 in buffer and another sample of Hel 13-5 reconstituted into

liposomes.

Record the CD spectra of both samples in the far-UV region (e.g., 190-260 nm) using a

CD spectropolarimeter.[5]

The presence of characteristic minima at approximately 208 and 222 nm is indicative of an

α-helical conformation.[5] Changes in the spectra upon interaction with lipids can provide

insights into peptide folding and insertion into the membrane.
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Caption: Experimental workflow for the reconstitution and characterization of Hel 13-5 peptide

in phospholipids.
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Caption: Proposed mechanism of Hel 13-5 induced membrane remodeling from a spherical

liposome to a nanotube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598984#hel-13-5-peptide-reconstitution-in-
phospholipids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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